2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-1,3-thiazol-2-ylacetamide is 290.08374688 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity
Compounds with structures related to 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-1,3-thiazol-2-ylacetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against selected microbial species, indicating the potential of similar compounds in antimicrobial research (Gul et al., 2017).
Molluscicidal Activity
Research on cinnoline derivatives has also explored their molluscicidal activity against snails, suggesting applications in controlling snail populations that are vectors for diseases (Abdelrazek et al., 2006).
Anticancer Agents
The design and synthesis of novel compounds with structural similarities, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, have been targeted for their potential as anticancer agents. These studies involve evaluating the synthesized compounds' antitumor activities against various cancer cell lines, highlighting the therapeutic potential of such compounds (Fang et al., 2016).
Synthetic Methodologies
The synthesis of related compounds often involves innovative methodologies, such as cyclization of diarylazo compounds to produce 2-aryl-3-cinnolinones. These synthetic advances contribute to the development of new pharmaceuticals and materials (Hutchings & Devonald, 1989).
Benzodiazine Derivatives
Benzodiazines, including cinnolines and related structures, have been recognized for their broad biological properties and applications in pharmaceutical and agrochemical industries. The review of synthetic advances and applications of these compounds underscores their importance in medicinal chemistry (Mathew et al., 2017).
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-11(15-13-14-5-6-20-13)8-17-12(19)7-9-3-1-2-4-10(9)16-17/h5-7H,1-4,8H2,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHROUUIBQMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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